1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene
Overview
Description
1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene is a chemical compound with the molecular formula C7HCl2F5O. It is known for its unique structural properties, which include multiple halogen atoms and a difluoromethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the difluoromethoxy group. One common method includes the chlorination of 1,2,4-trifluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 1,2-dichloro-4,5,6-trifluorobenzene is then reacted with difluoromethyl ether under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. Safety measures are also crucial due to the handling of reactive halogenated compounds and gases .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative .
Scientific Research Applications
1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms and the difluoromethoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene
- 1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene
- 3,5-Dichloro-4-(difluoromethoxy)aniline
Uniqueness
1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene is unique due to the specific arrangement of its halogen atoms and the presence of the difluoromethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3,5,6-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTXXNKOIRBOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Cl)F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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